

Technical Guide: Physicochemical Properties of 4-(Bromomethyl)furan-2(5H)-one

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Compound of Interest

Compound Name: 4-(Bromomethyl)furan-2(5H)-one

Cat. No.: B1269106

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **4-(bromomethyl)furan-2(5H)-one** (CAS No. 61934-55-2). This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.^[1] This document consolidates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and explores its chemical reactivity. All quantitative data are presented in clear, tabular formats, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

4-(Bromomethyl)furan-2(5H)-one is a yellow oil at room temperature.^[2] Its core structure consists of a five-membered lactone ring, a versatile pharmacophore present in numerous natural products and bioactive molecules. The presence of a reactive bromomethyl group makes it a key intermediate for further chemical modifications.

General and Physical Properties

A summary of the key physicochemical properties of **4-(bromomethyl)furan-2(5H)-one** is provided in the table below. The boiling point has been reported, although a specific melting

point is not currently available in the literature.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ BrO ₂	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight	176.996 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Liquid, Yellow Oil	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	287 °C at 760 mmHg	--INVALID-LINK--, --INVALID-LINK--
Melting Point	Not available	--INVALID-LINK--
Purity (typical)	≥95%	--INVALID-LINK--
Storage Temperature	-20°C (freezer)	--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-(bromomethyl)furan-2(5H)-one**. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment
^1H NMR	CDCl_3	4.24	singlet	CH_2Br
4.98	singlet	CH_2		
6.16	singlet	CH		
^{13}C NMR	CDCl_3	41.33		CH_2Br
74.05	CH_2			
121.09	CH			
155.42	C			
178.32	C=O			

Source: ChemicalBook.[\[2\]](#)

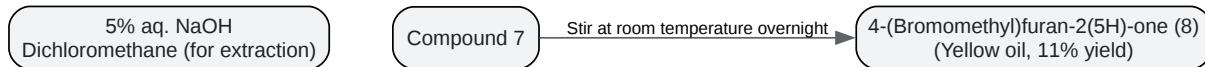
Synthesis and Reactivity

The synthesis of brominated 2(5H)-furanones is an area of active research due to their potential biological activities.[\[3\]](#)

Synthetic Protocol

A reported synthesis of **4-(bromomethyl)furan-2(5H)-one** involves the hydrolysis of a precursor followed by extraction and purification.

Reaction Scheme:



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A high-level overview of the synthesis of **4-(bromomethyl)furan-2(5H)-one**.

Detailed Methodology:

- A 5% aqueous sodium hydroxide solution (100 mL) is stirred with compound 7 (1.98 g, 7.68 mmol) at room temperature overnight.[2]
- Upon completion of the reaction, the mixture is extracted with dichloromethane (3 x 150 mL). [2]
- The combined organic phases are washed sequentially with a saturated aqueous sodium bicarbonate solution and distilled water.[2]
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
- The final product, a yellow oil, is purified by column chromatography with an eluent of hexane:ethyl acetate (4:1), yielding 150 mg (11% yield).[2]

Chemical Reactivity

4-(Bromomethyl)furan-2(5H)-one is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbon of the bromomethyl group and the electrophilic centers within the furanone ring.

Key Reactive Sites:

Key reactive sites and potential transformations of the molecule.

The bromomethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1] This makes it an excellent precursor for the synthesis of various heterocyclic compounds. Furthermore, this moiety can participate in cross-coupling reactions, which are instrumental in constructing more complex molecular architectures.[1]

Applications in Research and Drug Development

The 2(5H)-furanone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. These compounds have been shown to exhibit a range of activities, including antimicrobial and antiviral properties. Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[3] The

reactivity of **4-(bromomethyl)furan-2(5H)-one** makes it a valuable starting material for the synthesis of novel furanone derivatives with potential therapeutic applications.

Safety and Handling

4-(Bromomethyl)furan-2(5H)-one is classified as an acute oral toxicant (Category 4) and causes serious eye irritation (Category 2A).[\[3\]](#)

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area with soap and plenty of water.
- Store in a tightly sealed container in a dry, cool place, ideally in a freezer at -20°C.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

[\[3\]](#)

Conclusion

4-(Bromomethyl)furan-2(5H)-one is a reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, a known synthetic route, and its principal modes of reactivity. Further research to develop higher-yielding synthetic protocols and to explore its utility in the synthesis of novel bioactive compounds is warranted.

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References

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